molecular formula C22H27N3O6S B2751968 N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-05-0

N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No. B2751968
CAS RN: 874806-05-0
M. Wt: 461.53
InChI Key: GUDDCYQETQHZKA-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MTX-15, is a novel compound that has gained significant attention in the field of scientific research. MTX-15 belongs to the class of oxalamide derivatives, which have shown promising results in various biological studies.

Scientific Research Applications

Compulsive Food Consumption

N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is related to Orexin (OX) and their receptors (OXR), which modulate feeding, arousal, stress, and drug abuse. Research involving the effects of GSK1059865, a selective OX1R antagonist, demonstrated a major role of OX1R mechanisms in binge eating (BE), suggesting potential pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Photodynamic Therapy for Cancer

Studies involving zinc phthalocyanine derivatives, which include this compound, indicate their significant potential in photodynamic therapy for the treatment of cancer. These compounds are effective as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have been researched, showing effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. This research highlights their potential as potent antimicrobial agents (Moorthy et al., 2014).

Aldose Reductase Inhibitors

This compound derivatives have been evaluated as aldose reductase inhibitors. These compounds showed potential for the treatment of diabetic complications, marking a significant step in diabetic therapy research (Ali et al., 2012).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-3-9-19(10-4-16)32(28,29)25-13-14-31-20(25)15-24-22(27)21(26)23-12-11-17-5-7-18(30-2)8-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDDCYQETQHZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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